Methyl 2-amino-4-chloro-8-methoxyquinazoline-5-carboxylate
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Overview
Description
Methyl 2-amino-4-chloro-8-methoxyquinazoline-5-carboxylate is a heterocyclic organic compound with the molecular formula C11H10ClN3O3. This compound is part of the quinazoline family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-amino-4-chloro-8-methoxyquinazoline-5-carboxylate typically involves the reaction of appropriate substituted anilines with carbonyl compounds under specific conditions. One common method involves the cyclization of 2-amino-4-chloro-8-methoxybenzoic acid derivatives with formamide or its derivatives .
Industrial Production Methods
Industrial production methods for this compound often involve multi-step synthesis processes that ensure high yield and purity. These methods may include the use of catalysts and optimized reaction conditions to facilitate the cyclization and subsequent functionalization of the quinazoline ring .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-4-chloro-8-methoxyquinazoline-5-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form quinazoline N-oxides or reduction to form dihydroquinazolines.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
The major products formed from these reactions include various substituted quinazolines, quinazoline N-oxides, and dihydroquinazolines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Methyl 2-amino-4-chloro-8-methoxyquinazoline-5-carboxylate has several applications in scientific research, including:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds, including anticancer and antimicrobial agents.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of methyl 2-amino-4-chloro-8-methoxyquinazoline-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it can interact with receptors to modulate signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-amino-4-chloroquinazoline-5-carboxylate
- Methyl 2-amino-8-methoxyquinazoline-5-carboxylate
- Methyl 2-amino-4-chloro-6-methoxyquinazoline-5-carboxylate
Uniqueness
Methyl 2-amino-4-chloro-8-methoxyquinazoline-5-carboxylate is unique due to the presence of both chloro and methoxy substituents on the quinazoline ring, which can significantly influence its chemical reactivity and biological activity. These substituents can enhance the compound’s ability to interact with specific molecular targets, making it a valuable scaffold in drug design and development .
Properties
IUPAC Name |
methyl 2-amino-4-chloro-8-methoxyquinazoline-5-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3O3/c1-17-6-4-3-5(10(16)18-2)7-8(6)14-11(13)15-9(7)12/h3-4H,1-2H3,(H2,13,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHFLNUYXZQXWOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)C(=O)OC)C(=NC(=N2)N)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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